molecular formula C26H27NO4 B12580055 4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid CAS No. 296278-89-2

4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid

Cat. No.: B12580055
CAS No.: 296278-89-2
M. Wt: 417.5 g/mol
InChI Key: WVQBZRVDHJAKAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with 6-bromohexanol to form a hexyl ether intermediate. This intermediate is then reacted with 4-(2-pyridyl)ethenylphenol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s flexible structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The pyridine moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hexyl chain in this compound distinguishes it from other similar compounds, providing greater flexibility and the ability to form complex supramolecular structures. This unique feature makes it particularly valuable in the study of liquid crystals and advanced materials .

Properties

CAS No.

296278-89-2

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

4-[6-[4-(2-pyridin-4-ylethenyl)phenoxy]hexoxy]benzoic acid

InChI

InChI=1S/C26H27NO4/c28-26(29)23-9-13-25(14-10-23)31-20-4-2-1-3-19-30-24-11-7-21(8-12-24)5-6-22-15-17-27-18-16-22/h5-18H,1-4,19-20H2,(H,28,29)

InChI Key

WVQBZRVDHJAKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)OCCCCCCOC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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